molecular formula C15H13N3OS B5822407 2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol

2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol

Cat. No.: B5822407
M. Wt: 283.4 g/mol
InChI Key: AHZXRBBTTXKFEM-UHFFFAOYSA-N
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Description

2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol is a complex organic compound that features a unique combination of thiophene, imidazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol typically involves multi-step organic reactions. One common method includes the cyclization of a thiophene derivative with an imidazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, and an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Alkylated thiophene derivatives

Scientific Research Applications

2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(thiophen-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol stands out due to its unique combination of thiophene, imidazole, and benzimidazole rings. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-thiophen-2-ylimidazo[1,2-a]benzimidazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-8-7-17-13(14-6-3-9-20-14)10-18-12-5-2-1-4-11(12)16-15(17)18/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZXRBBTTXKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(N3CCO)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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